(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Descripción
The compound "(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone" features a piperazine core linked to two distinct pharmacophores: a 6-(benzylamino)pyridazin-3-yl group and a 3,4,5-trimethoxyphenyl methanone moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.
Propiedades
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-32-20-15-19(16-21(33-2)24(20)34-3)25(31)30-13-11-29(12-14-30)23-10-9-22(27-28-23)26-17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFIFXWPRMBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The benzylamine group is introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the pyridazine and piperazine intermediates with the trimethoxyphenyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its therapeutic potential. It has been evaluated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders. Its ability to inhibit specific enzymes and receptors makes it a valuable lead compound for drug discovery .
Industry
In the industrial sector, (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is used in the development of new materials and agrochemicals. Its versatile chemical properties allow for the creation of products with enhanced performance and stability .
Mecanismo De Acción
The mechanism of action of (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyridazine-Containing Analogues
Compounds with pyridazine moieties, such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) , share the pyridazine core with the target compound. Key differences include:
- Biological Implications : Pyridazine derivatives are often explored as kinase inhibitors or antibacterial agents. The trimethoxyphenyl group in the target compound could synergize with the pyridazine to target tubulin or histone deacetylases (HDACs), akin to colchicine analogs .
Piperazine-Linked Methanone Derivatives
The compound 4-(4-methylphenyl)sulfonylpiperazin-1-ylmethanone () shares the piperazine and trimethoxyphenyl methanone structure but replaces the pyridazine group with a sulfonyl moiety. Key contrasts include:
- Polarity: The sulfonyl group increases polarity and solubility, whereas the benzylamino-pyridazine in the target compound may reduce aqueous solubility but enhance target binding via hydrophobic interactions.
- Synthetic Accessibility : Sulfonyl groups are typically easier to introduce than functionalized pyridazines, as seen in ’s synthesis of triazole-containing analogues .
Isoxazole and Triazole Analogues
Compounds like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) replace pyridazine with isoxazole. Similarly, the triazole-containing compound in highlights:
- Metabolic Stability: The benzylamino group in the target compound may confer greater metabolic stability than thio- or ethoxy-linked isoxazoles.
Structural and Hypothesized Property Comparison
Methodological Considerations for Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) underpin virtual screening efforts . The target compound’s pyridazine and trimethoxyphenyl groups may yield high similarity scores with kinase inhibitors (e.g., HDAC or tubulin binders) but lower scores with sulfonamide-based antimicrobials. Dissimilarity-driven diversity screening could prioritize analogues with isoxazole or triazole substitutions for exploratory libraries .
Actividad Biológica
The compound (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that belongs to the class of pyridazine derivatives. These derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H22N6O3
- Molecular Weight : 418.45 g/mol
Structural Features
The compound features:
- A pyridazine core which is known for its role in various biological activities.
- A piperazine ring , which enhances its interaction with biological targets.
- A 3,4,5-trimethoxyphenyl moiety that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Interaction : It interacts with cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound may alter gene expression by interacting with transcription factors.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tubulin polymerization, which is crucial for cancer cell division.
- Modulation of oncogenic kinases involved in tumor progression.
A comparative analysis with similar compounds revealed that this compound has a unique profile that enhances its efficacy against cancer cells.
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.52 | Tubulin inhibition |
| Compound B | 1.49 | COX-2 inhibition |
| Target Compound | <0.5 | Apoptosis induction & tubulin inhibition |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects by inhibiting cytokine production, particularly interleukin-1 beta (IL-1β). This action is critical in conditions characterized by excessive inflammation.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects against MCF-7 breast cancer cells, the target compound showed an IC50 value significantly lower than many existing treatments, indicating potent anticancer activity. The study highlighted its ability to induce cell cycle arrest and apoptosis.
Study 2: Inhibition of IL-1β Production
Another research focused on the inhibitory effects on IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS). The findings suggested that the compound effectively reduces inflammatory responses at low concentrations.
Comparative Analysis with Similar Compounds
The target compound was compared with other pyridazine derivatives known for their pharmacological activities:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| Target Compound | High | High |
This comparison illustrates the superior biological activity of the target compound across both anticancer and anti-inflammatory domains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
